3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine

Catalog No.
S14152524
CAS No.
M.F
C11H19N3
M. Wt
193.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol...

Product Name

3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine

IUPAC Name

5-(cyclopropylmethyl)-2-methyl-4-propylpyrazol-3-amine

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

InChI

InChI=1S/C11H19N3/c1-3-4-9-10(7-8-5-6-8)13-14(2)11(9)12/h8H,3-7,12H2,1-2H3

InChI Key

PYCZOTLPQGFPOA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1CC2CC2)C)N

3-(Cyclopropylmethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole class, characterized by its unique structure that includes a cyclopropylmethyl group and a propyl substituent. Its molecular formula is C10H17N3C_{10}H_{17}N_3 with a molecular weight of approximately 179.26 g/mol. The compound exhibits a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, contributing to its biological activity and potential applications in pharmaceuticals and agrochemicals .

The chemical reactivity of 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the pyrazole ring can undergo various transformations such as:

  • Alkylation: The nitrogen atoms in the pyrazole ring can be alkylated using appropriate alkyl halides.
  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of imines or related products.

These reactions are significant for synthesizing derivatives that may enhance its pharmacological properties .

Research indicates that 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine exhibits notable biological activities, particularly in the context of medicinal chemistry. Its structural features suggest potential interactions with various biological targets, including:

  • Antimicrobial Activity: Compounds in the pyrazole class often demonstrate antimicrobial properties, which may extend to this compound.
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.
  • CNS Activity: Certain pyrazoles are investigated for their effects on the central nervous system, indicating potential use as anxiolytics or antidepressants.

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound .

The synthesis of 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions: Introducing the cyclopropylmethyl and propyl groups can be accomplished via nucleophilic substitution or coupling reactions.
  • Purification: The final product is often purified using recrystallization or chromatography techniques.

These methods enable the production of high-purity compounds suitable for further biological evaluation .

The primary applications of 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine include:

  • Pharmaceutical Development: Its potential as an antimicrobial or anti-inflammatory agent makes it a candidate for drug development.
  • Agricultural Chemicals: Due to its biological activity, it may serve as an active ingredient in pesticides or herbicides.
  • Chemical Probes: The compound could be utilized in research settings as a chemical probe to study biological pathways involving pyrazole derivatives .

Interaction studies involving 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine focus on its binding affinity and efficacy against specific biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate its biological activity against various cell lines or pathogens.

Understanding these interactions is crucial for optimizing its pharmacological profiles and enhancing therapeutic efficacy .

Several compounds share structural similarities with 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine. Here are some notable examples:

Compound NameCAS NumberKey Differences
3-Amino-1H-pyrazole-4-carboxamide5334-31-6Contains an amino group instead of cyclopropylmethyl
1-Methyl-4-nitro-3-propyl-(1H)-pyrazole139755-99-0Contains a nitro substituent
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole120068-79-3Features dichloro and trifluoromethyl substituents
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole497832-99-2Contains bromine and trifluoromethyl groups

These compounds differ primarily in their substituents on the pyrazole ring, which can significantly influence their biological activities and applications. The uniqueness of 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine lies in its specific combination of cyclopropylmethyl and propyl groups, potentially offering distinct therapeutic properties compared to its analogs .

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.157897619 g/mol

Monoisotopic Mass

193.157897619 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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